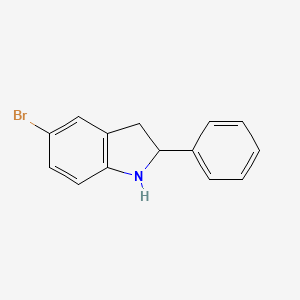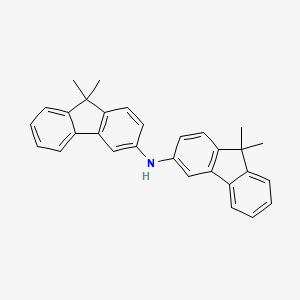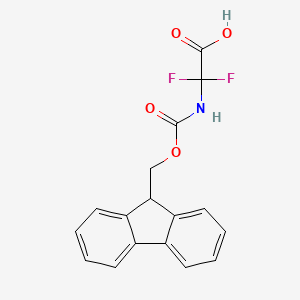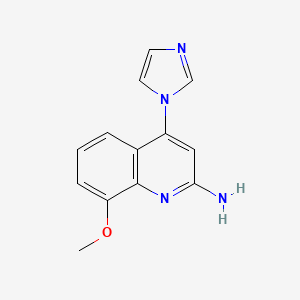
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the imidazole ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium(II) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound is used in the synthesis of various targets with antifungal and antibacterial activity.
1-(4-Methoxyphenyl)-1H-imidazole: Known for its use as a catalyst in the catalytic epoxidation of olefins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H12N4O |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
4-imidazol-1-yl-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-3-9-10(17-6-5-15-8-17)7-12(14)16-13(9)11/h2-8H,1H3,(H2,14,16) |
InChI-Schlüssel |
JTNHXEKTPDMQED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C=C2N3C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


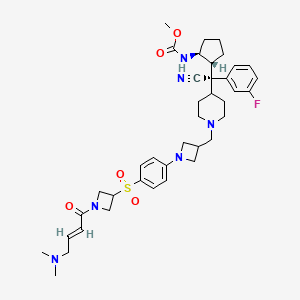
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
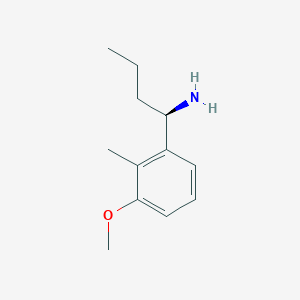

![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
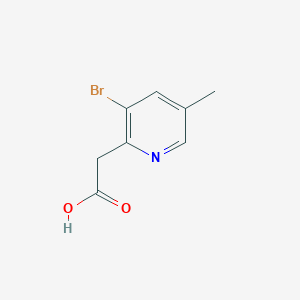
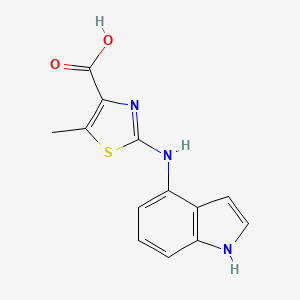
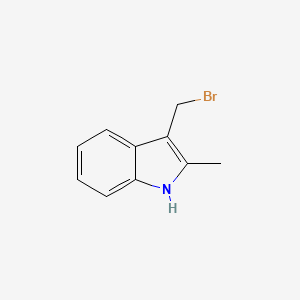
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
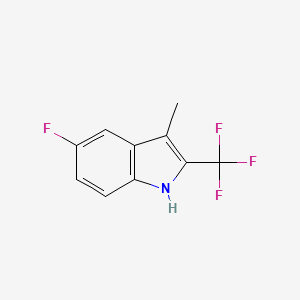
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
